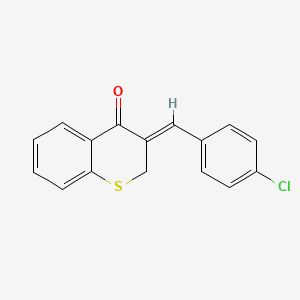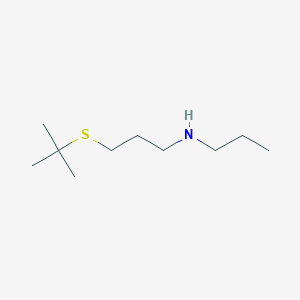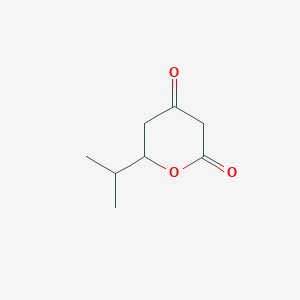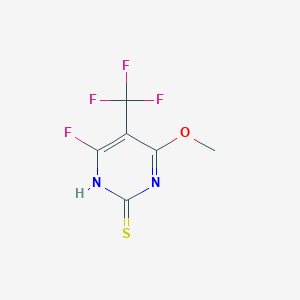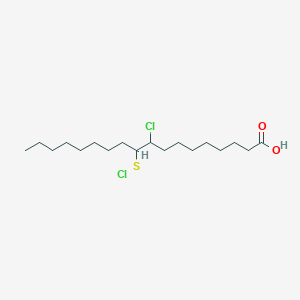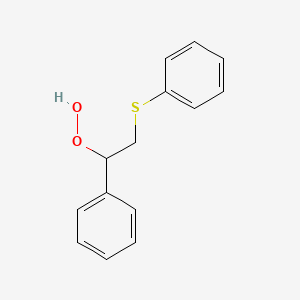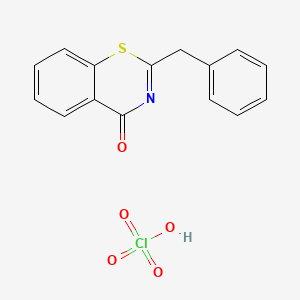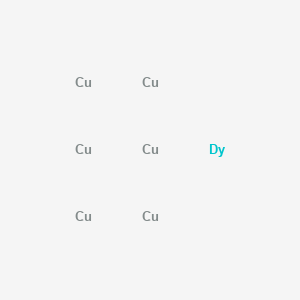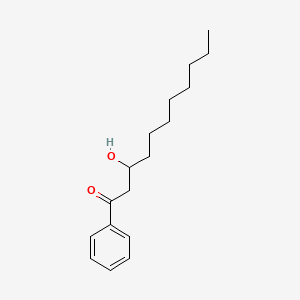
3-Hydroxy-1-phenylundecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-phenylundecan-1-one is an organic compound with the molecular formula C_17H_26O_2 It is a ketone with a hydroxyl group and a phenyl group attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-phenylundecan-1-one typically involves the reaction of 1-phenylundecan-1-one with a hydroxylating agent. One common method is the hydroxylation of 1-phenylundecan-1-one using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-phenylundecan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-phenylundecan-1-one.
Reduction: The ketone group can be reduced to form 3-hydroxy-1-phenylundecanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 1-Phenylundecan-1-one
Reduction: 3-Hydroxy-1-phenylundecanol
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
3-Hydroxy-1-phenylundecan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-phenylundecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-1-phenylpropan-1-one
- 3-Hydroxy-1-phenylbutan-1-one
- 3-Hydroxy-1-phenylpentan-1-one
Uniqueness
3-Hydroxy-1-phenylundecan-1-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, boiling point, and reactivity, making it suitable for specific applications that shorter-chain compounds may not be able to fulfill.
Propriétés
Numéro CAS |
92573-01-8 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
3-hydroxy-1-phenylundecan-1-one |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-10-13-16(18)14-17(19)15-11-8-7-9-12-15/h7-9,11-12,16,18H,2-6,10,13-14H2,1H3 |
Clé InChI |
SVEMKPLOJJOELY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CC(=O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
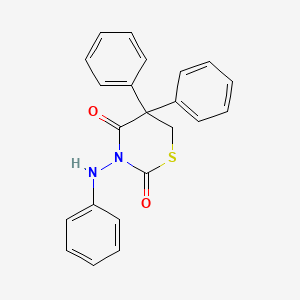
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)
